molecular formula C14H15N3O2S B2745311 2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole CAS No. 484694-46-4

2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole

Cat. No. B2745311
CAS RN: 484694-46-4
M. Wt: 289.35
InChI Key: PQLAAANGOLFBCD-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a five-membered oxadiazole ring and a pyrrolidine ring.

Scientific Research Applications

Therapeutic Applications

1,3,4-Oxadiazoles, including compounds such as 2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole, have been extensively researched for their therapeutic applications. They possess a broad spectrum of bioactivities due to their unique structural feature, allowing effective binding with various enzymes and receptors through multiple weak interactions. This structural characteristic underpins their application in medicinal chemistry, encompassing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive agents, among others. The potential of 1,3,4-oxadiazole derivatives in the development of novel medicinal agents with high therapeutic potency is substantial, contributing significantly to advancements in the treatment of diverse ailments (Verma et al., 2019).

Pharmacological Significance

The pharmacological relevance of 1,3,4-oxadiazole and its derivatives, such as the specified compound, is underscored by their wide-ranging activities. These derivatives display antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have highlighted the significant increase in pharmacological activity attributed to hydrogen bond interactions with biomacromolecules. The ongoing research into oxadiazole derivatives, including their synthesis and pharmacological evaluation, underscores their importance in drug development and pharmacology (Wang et al., 2022).

Metal-Ion Sensing Applications

1,3,4-Oxadiazoles, by virtue of their photoluminescent properties, chemical and thermal stability, and potential coordination sites, have found applications beyond pharmacology, including in the development of metal-ion sensors. The ability to synthesize diverse 1,3,4-oxadiazole derivatives facilitates their use in creating fluorescent frameworks for potential chemosensors, offering new avenues for the detection and analysis of metal ions through various sensing mechanisms (Sharma et al., 2022).

Antiparasitic Agent Development

The heterocyclic oxadiazole rings, including the 1,3,4-oxadiazole moiety found in compounds like this compound, serve as promising scaffolds in the design and synthesis of drugs for treating parasitic infections. The versatility of the oxadiazole core, coupled with its ability to interact with biological receptors, makes it a valuable tool in the development of antiparasitic drugs, highlighting the compound's significance in addressing global health challenges (Pitasse-Santos et al., 2017).

properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12(17-8-4-5-9-17)10-20-14-16-15-13(19-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLAAANGOLFBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329239
Record name 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

484694-46-4
Record name 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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